
4-Azidobiphenyl
Overview
Description
4-Azidobiphenyl is an organic compound with the molecular formula C12H9N3 It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an azido group (-N3)
Mechanism of Action
Target of Action
The primary target of 4-Azidobiphenyl, also known as 1-azido-4-phenylbenzene, is DNA . The compound interacts with DNA, leading to DNA damage .
Mode of Action
This compound undergoes a reaction with diphosphorus tetraiodide (P2I4), which cleaves the nitrogen-nitrogen bond . This reaction results in the formation of 4-aminobiphenyl . The 4-aminobiphenyl then causes DNA damage, which is thought to be mediated by the formation of DNA adducts .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the metabolism of aryl-amines . When aryl-amines, such as 4-aminobiphenyl, are metabolized, they can be either activated via N-hydroxylation (by cytochrome P450 liver enzymes) or detoxified via pathways such as N-acetylation .
Pharmacokinetics
It is known that the compound can cause genetic damage in several test systems, including mutations in bacteria and in cultured human and other mammalian cells .
Result of Action
The result of the action of this compound is DNA damage, which is thought to be mediated by the formation of DNA adducts . This DNA damage has been linked to the development of bladder cancer in humans and dogs .
Action Environment
The action of this compound can be influenced by environmental factors. For example, exposure to this compound can occur through contact with chemical dyes and from inhalation of cigarette smoke . These environmental factors can potentially increase the risk of DNA damage and subsequent development of cancer .
Preparation Methods
4-Azidobiphenyl can be synthesized through several methods. One common approach involves the diazotization of 4-aminobiphenyl followed by treatment with sodium azide. The reaction typically proceeds under acidic conditions, where the diazonium salt intermediate is formed and subsequently converted to the azide .
In industrial settings, continuous flow photolysis of aryl azides is employed to prepare this compound. This method involves the photochemical conversion of aryl azides to nitrenes, which then rearrange to form the desired product . The use of continuous flow reactors allows for precise control of reaction conditions and improved yields.
Chemical Reactions Analysis
4-Azidobiphenyl undergoes various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through azide-alkyne cycloaddition.
Photolysis: Upon exposure to light, this compound generates nitrenes, which can undergo ring expansion to form azepines.
Common reagents used in these reactions include reducing agents like P2I4, alkynes for cycloaddition, and light sources for photolysis. Major products formed include 4-aminobiphenyl, triazoles, and azepines.
Scientific Research Applications
4-Azidobiphenyl has several applications in scientific research:
Chemistry: It is used in the synthesis of heterocycles and as a precursor for various organic transformations.
Biology: The compound is employed in photoaffinity labeling to study protein interactions and functions.
Medicine: It serves as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Industry: This compound is utilized in the production of dyes, polymers, and advanced materials.
Comparison with Similar Compounds
4-Azidobiphenyl can be compared with other azidobiphenyl derivatives, such as 2-azidobiphenyl and 3-azidobiphenyl. While all these compounds generate nitrenes upon photolysis, this compound is unique due to its specific reactivity and the types of products formed . Similar compounds include:
2-Azidobiphenyl: Undergoes similar photolysis but with different regioselectivity.
3-Azidobiphenyl: Exhibits distinct reactivity patterns compared to this compound.
Properties
IUPAC Name |
1-azido-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-15-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXOTFVRBPJFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185548 | |
| Record name | 4-Azido-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31656-91-4 | |
| Record name | 4-Azido-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031656914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azido-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AZIDODIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVA737WG4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Azidobiphenyl interact with its target, Cytochrome P450 1A2, and what are the downstream effects?
A1: this compound acts as a photoaffinity label for P450 1A2. Upon exposure to UV light (350 nm), the azide group decomposes, generating a highly reactive species, likely a nitrene intermediate. [] This reactive intermediate can then covalently bind to amino acid residues within the active site of P450 1A2. [] This binding permanently modifies the enzyme, leading to its inactivation. Researchers can use this irreversible binding to identify the amino acid residues involved in substrate binding and catalysis. []
Q2: What structural features make this compound a suitable probe for P450 1A2?
A2: The structure of this compound closely resembles 4-Aminobiphenyl, a known substrate for P450 1A2. [] This structural similarity allows this compound to occupy the enzyme's active site, just as its substrate analog does. This binding, in conjunction with its photoreactivity, makes this compound a valuable tool for studying P450 1A2. Additionally, competitive inhibition studies have shown that both 4-Aminobiphenyl and the inhibitor 7,8-Benzoflavone can effectively block the photolabeling of P450 1A2 by this compound. [] This further confirms that the photoaffinity label interacts with the enzyme's active site.
Q3: What analytical techniques are used to study the interaction between this compound and P450 1A2?
A4: Researchers utilize a combination of techniques to analyze the interaction between this compound and P450 1A2. Radioactively labeled this compound ([3H]this compound) is often employed to track its binding to the enzyme. [] After photolabeling, the modified P450 1A2 can be isolated and digested, and the resulting peptides can be separated and analyzed using techniques like high-performance liquid chromatography (HPLC) to identify the specific amino acid residues modified by the photoaffinity label. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



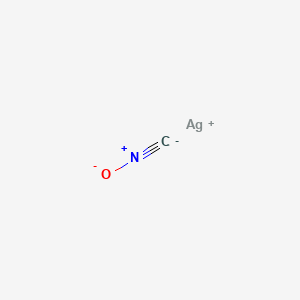
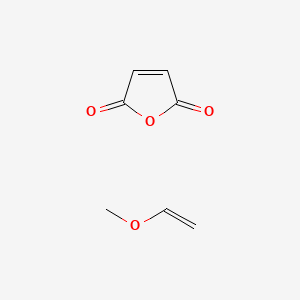
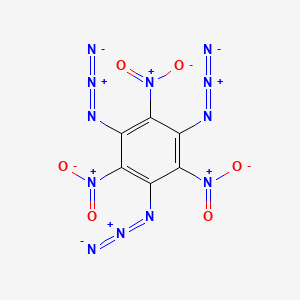
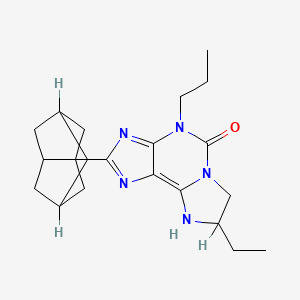


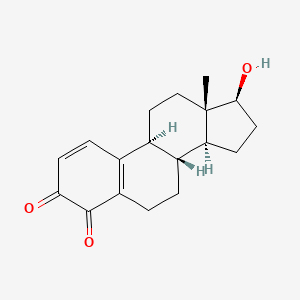





![(4R,7R,10S,13R,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1197228.png)
